molecular formula C13H13F3N2O2S B12726670 Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- CAS No. 114991-54-7

Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro-

Katalognummer: B12726670
CAS-Nummer: 114991-54-7
Molekulargewicht: 318.32 g/mol
InChI-Schlüssel: GNTOBNNXQGNBCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methanesulfonamide group, a tetrahydrocarbazole moiety, and a trifluoromethyl group, which collectively contribute to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrocarbazole core, which is then functionalized with a methanesulfonamide group and a trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents, sulfonamide precursors, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and methanesulfonamide group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,3,4,9-Tetrahydro-1H-carbazol-8-yl)acetamide: Shares the tetrahydrocarbazole core but differs in the functional groups attached.

    Methanesulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.

Uniqueness

Methanesulfonamide, N-(2,3,4,9-tetrahydro-1H-carbazol-8-yl)-1,1,1-trifluoro- is unique due to the combination of its trifluoromethyl group, methanesulfonamide group, and tetrahydrocarbazole core. This unique combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

114991-54-7

Molekularformel

C13H13F3N2O2S

Molekulargewicht

318.32 g/mol

IUPAC-Name

1,1,1-trifluoro-N-(6,7,8,9-tetrahydro-5H-carbazol-1-yl)methanesulfonamide

InChI

InChI=1S/C13H13F3N2O2S/c14-13(15,16)21(19,20)18-11-7-3-5-9-8-4-1-2-6-10(8)17-12(9)11/h3,5,7,17-18H,1-2,4,6H2

InChI-Schlüssel

GNTOBNNXQGNBCD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)NS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.